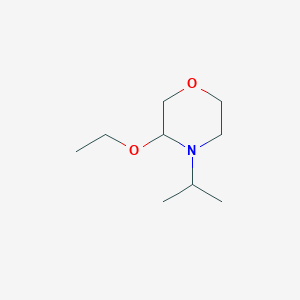

3-Ethoxy-4-(propan-2-yl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

99688-83-2 |

|---|---|

Molecular Formula |

C9H19NO2 |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-ethoxy-4-propan-2-ylmorpholine |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9-7-11-6-5-10(9)8(2)3/h8-9H,4-7H2,1-3H3 |

InChI Key |

QJNBHKBIOPERGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1COCCN1C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 4 Propan 2 Yl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.com For 3-Ethoxy-4-(propan-2-yl)morpholine, the primary disconnections involve the C-N and C-O bonds within the morpholine (B109124) ring.

A logical retrosynthetic approach would be to disconnect the N-isopropyl bond and the C-O bond of the ethoxy group. This leads to two key precursors: N-isopropylethanolamine and a two-carbon unit bearing an ethoxy group and a leaving group, such as 2-bromo-1-ethoxyethane.

Alternatively, a double disconnection of the C-N bonds can be envisioned, leading to diethanolamine (B148213) and isopropylamine (B41738) as starting materials, with a subsequent introduction of the ethoxy group at the 3-position. This approach, however, presents challenges in regioselectivity.

A more plausible strategy involves the cyclization of a precursor that already contains the N-isopropyl and ethoxy moieties. This leads to the disconnection of the C-O and C-N bonds of the morpholine ring, suggesting a key intermediate like N-(2-hydroxyethyl)-N-isopropyl-2-ethoxyethan-1-amine.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection Strategy | Key Precursors |

| C4-N and C3-O Disconnection | N-isopropylethanolamine, 2-bromo-1-ethoxyethane |

| Double C-N Disconnection | Diethanolamine, Isopropylamine |

| Intramolecular Cyclization | N-(2-hydroxyethyl)-N-isopropyl-2-ethoxyethan-1-amine |

This analysis provides a roadmap for developing synthetic routes, highlighting the critical bond formations required to construct the target molecule.

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several forward synthetic routes can be developed. These routes often focus on efficiency, stereocontrol, and sustainability.

The presence of a stereocenter at the C3 position of this compound necessitates stereoselective synthesis to obtain enantiomerically pure forms. A common strategy involves the use of chiral starting materials. For instance, starting with a chiral amino alcohol, such as (R)- or (S)-2-amino-2-ethoxyethanol, would establish the stereochemistry at the C3 position early in the synthesis. Subsequent N-isopropylation and cyclization would yield the desired enantiomer.

Another approach is the use of chiral catalysts in the cyclization step. organic-chemistry.org For example, a transition-metal catalyst with a chiral ligand could facilitate an enantioselective intramolecular hydroalkoxylation of a suitable unsaturated precursor. organic-chemistry.org Research on the stereoselective synthesis of morpholine derivatives has shown that the configuration of newly formed stereocenters can be controlled. nih.gov

Table 2: Comparison of Stereoselective Strategies

| Approach | Description | Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | High enantiomeric excess, well-established methods. | Availability and cost of chiral precursors. |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity. | High atom economy, catalytic amounts of chiral material needed. | Catalyst development and optimization can be complex. |

| Diastereoselective Resolution | Separation of diastereomeric intermediates. | Applicable to a wide range of substrates. | Requires an additional separation step, may lower overall yield. |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govmdpi.com The synthesis of morpholine derivatives can benefit significantly from this technology. researchgate.netnih.gov

For the synthesis of this compound, a key step such as the N-alkylation of an ethoxy-substituted morpholine precursor with isopropyl halide could be efficiently carried out under microwave irradiation. nih.gov Similarly, the cyclization of an acyclic precursor could be expedited. The rapid and direct heating provided by microwaves can reduce the formation of side products. nih.gov

Table 3: Hypothetical Microwave-Assisted Synthesis Step

| Reaction Step | Reactants | Solvent | Microwave Conditions | Conventional Conditions |

| N-Isopropylation | 3-Ethoxymorpholine, Isopropyl bromide, K2CO3 | DMF | 150°C, 10 min | 80°C, 12 h |

| Cyclization | N-(2-hydroxyethyl)-N-isopropyl-2-ethoxyethan-1-amine | Toluene, p-TsOH | 180°C, 20 min | Reflux, 24 h |

Note: The conditions presented are hypothetical and would require experimental optimization.

The application of green chemistry principles aims to design chemical processes that are environmentally benign. mun.ca This involves considering factors such as atom economy, the use of safer solvents, and energy efficiency. youtube.com

In the synthesis of this compound, several green chemistry strategies can be implemented:

Atom Economy : Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. A one-pot synthesis where sequential reactions are carried out in a single reactor would improve atom economy. organic-chemistry.org

Use of Safer Solvents : Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as ethanol, water, or ionic liquids. researchgate.net

Catalysis : Employing catalytic reagents instead of stoichiometric ones to reduce waste. For instance, using a catalytic amount of a Lewis acid for the cyclization step. nih.gov

Energy Efficiency : As discussed, microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating methods. mdpi.com

A recently developed green method for morpholine synthesis utilizes ethylene (B1197577) sulfate (B86663) as a reagent, which is a simple, high-yielding, one or two-step, redox-neutral protocol. nih.gov This approach offers environmental and safety benefits over traditional methods. nih.gov

Precursor Synthesis and Intermediate Characterization

The successful synthesis of the target molecule relies on the efficient preparation and purification of its precursors. Based on the retrosynthetic analysis, a key precursor is N-isopropylethanolamine. This can be synthesized via the reaction of ethanolamine (B43304) with acetone (B3395972) followed by reduction, or by the direct alkylation of ethanolamine with isopropyl bromide.

Another crucial intermediate would be a molecule containing the C3-ethoxy group, such as 2-amino-2-ethoxyethanol. The synthesis of such precursors often involves multiple steps and requires careful characterization at each stage to ensure purity and correct structure.

Characterization of intermediates is typically performed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. mdpi.com

Mass Spectrometry (MS) : Provides information about the molecular weight and fragmentation pattern of the compound. mdpi.com

Infrared (IR) Spectroscopy : Used to identify the presence of specific functional groups, such as O-H, N-H, and C-O bonds. uobaghdad.edu.iq

Purification and Isolation Techniques for Synthetic Products

After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for morpholine derivatives include:

Distillation : For liquid products, fractional distillation under reduced pressure can be used to separate compounds based on their boiling points. youtube.com

Crystallization : If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystals. orgsyn.org

Chromatography : Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption on a stationary phase. mdpi.com High-performance liquid chromatography (HPLC) is often used to assess the purity of the final compound. mdpi.com

The choice of purification method depends on the physical properties of the product (solid or liquid), its stability, and the nature of the impurities. Often, a combination of these techniques is required to achieve the desired level of purity.

No Scientific Data Available for this compound

Following a comprehensive search of scientific databases and literature, no specific information or research data could be found for the chemical compound This compound . Consequently, the generation of an article detailing its advanced structural elucidation and conformational analysis, as per the requested outline, is not possible at this time.

The inquiry sought in-depth analysis based on various scientific techniques, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for stereochemical assignment.

Advanced Mass Spectrometry for molecular formula confirmation and fragmentation analysis.

Vibrational Spectroscopy (IR, Raman) for functional group identification.

X-ray Crystallography for solid-state structure determination.

Computational Chemistry Approaches , specifically Density Functional Theory (DFT), for geometry optimization and electronic structure analysis.

The absence of any published research, spectroscopic data, or computational studies for "this compound" in the public domain prevents a scientifically accurate and verifiable response to the user's request.

It is important to note that while information exists for other morpholine derivatives, such as 3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehyde and 4-(2-Aminoethyl) Morpholine, these are distinct chemical entities. Extrapolating data from these related but different compounds would be scientifically unsound and would not pertain to the specific molecule .

Therefore, no article or data tables can be produced for "this compound" due to the lack of available scientific information.

Advanced Structural Elucidation and Conformational Analysis

Computational Chemistry Approaches to Conformational Landscape

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of flexible molecules like 3-Ethoxy-4-(propan-2-yl)morpholine. This technique simulates the time-dependent behavior of a molecular system, providing detailed insights into the accessible conformations and the transitions between them. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can map out the potential energy surface and identify low-energy, stable conformations.

The conformational flexibility of the morpholine (B109124) ring, along with its substituents, is a key determinant of its biological activity and physicochemical properties. For morpholine itself, the chair conformation is significantly more stable than the boat form. acs.orgnih.gov However, the introduction of substituents at the N4 and C3 positions, as in this compound, introduces additional degrees of freedom and potential for various conformational isomers. The ethoxy and propan-2-yl groups can adopt different orientations relative to the morpholine ring, leading to a complex ensemble of possible structures.

MD simulations allow for a thorough sampling of this conformational space. The goals of these simulations are to observe the structural behavior of the molecule, including the flexibility of the morpholine ring and the behavior of its substituents. researchgate.net The simulation begins with an initial 3D structure of the molecule, which is then subjected to a set of defined physical conditions, including temperature, pressure, and a solvent environment (often water to mimic physiological conditions). The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale.

Throughout the simulation, the trajectory of each atom is recorded. Analysis of this trajectory can reveal important information about the conformational preferences of the molecule. For instance, in studies of morpholine-substituted tetrahydroquinoline derivatives, MD simulations have been used to confirm stable protein-ligand interactions and favorable dynamics over a 100-nanosecond simulation period. mdpi.com These simulations can highlight the most populated conformational states, the energy barriers between them, and the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's conformation over time.

The data generated from MD simulations can be extensive. Key parameters that are often analyzed to understand the conformational sampling of a molecule like this compound are summarized in the following table. This data is representative of a typical molecular dynamics simulation output for a small molecule and is for illustrative purposes.

Table 1: Representative Output from a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value/Observation | Significance |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes for a small molecule. |

| Temperature | 300 K | Simulates physiological temperature. |

| Solvent | Explicit Water Model (e.g., TIP3P) | Mimics an aqueous physiological environment. |

| Principal Conformational Clusters | 3 | Indicates that the molecule predominantly exists in three distinct low-energy conformational states. |

| Cluster 1 Population | 65% | The most stable and frequently observed conformation. |

| Cluster 2 Population | 25% | A less stable, but still significantly populated conformation. |

| Cluster 3 Population | 10% | A minor conformation, likely higher in energy. |

| Average RMSD (backbone) | 1.5 Å | Indicates good stability of the morpholine ring's core structure within the simulation. |

| Key Dihedral Angles (Ethoxy group) | -170°, 60°, 180° | Defines the rotational positions of the ethoxy substituent relative to the morpholine ring in the major conformers. |

| Key Dihedral Angles (Propan-2-yl group) | -60°, 60° | Defines the rotational positions of the propan-2-yl substituent at the nitrogen atom. |

The exploration of the conformational space is a critical step in many in-silico studies, including pharmacophore modeling and virtual screening. frontiersin.org By understanding the accessible conformations of this compound, researchers can gain insights into how it might interact with biological targets. The ability to generate reliable conformational ensembles is a valuable tool in computer-aided drug design. frontiersin.org

Structure Activity Relationship Sar Studies of 3 Ethoxy 4 Propan 2 Yl Morpholine Derivatives

Design Principles for Analogues and Homologues

The design of analogues and homologues of 3-Ethoxy-4-(propan-2-yl)morpholine is guided by established medicinal chemistry principles. The goal is to systematically probe the chemical space around the lead compound to enhance desired properties like potency and selectivity while maintaining or improving metabolic stability.

Key design strategies include:

Ring Modification: While the morpholine (B109124) ring is often considered a critical scaffold for activity and favorable pharmacokinetic properties, minor modifications such as the introduction of substituents on the ring carbons could be explored. researchgate.net

Isosteric and Bioisosteric Replacements: The ethoxy and propan-2-yl groups can be replaced by other groups with similar steric and electronic properties (isosteres) or groups that retain biological activity (bioisosteres). For example, the oxygen of the ethoxy group could be replaced with a sulfur atom.

Homologation: This involves systematically increasing the length of the alkyl chains, such as the ethyl group of the ethoxy moiety or the isopropyl group at the N-4 position, to determine the optimal size for interaction with a biological target.

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the molecule, such as creating bridged morpholine systems, can lock the molecule in a bioactive conformation, potentially increasing potency. e3s-conferences.org

Systematic Chemical Modification Strategies

The nature and size of the alkyl substituents at both the 3-ethoxy and 4-N positions of the morpholine ring are expected to significantly influence biological activity. These groups can affect the compound's lipophilicity, steric profile, and metabolic stability.

N-4 Substituent: The isopropyl group at the N-4 position is a key feature. Varying its size and branching can impact how the molecule fits into a target's binding pocket. SAR studies often suggest that there is an optimal size for substituents at this position. e3s-conferences.org For instance, replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., tert-butyl, cyclohexyl) alkyl groups can help to define the steric tolerance of the binding site.

C-3 Substituent's Alkyl Chain: The ethyl group of the C-3 ethoxy moiety also plays a role. Lengthening or shortening this chain (e.g., methoxy, propoxy) would alter the lipophilicity and spatial arrangement of the substituent, which could affect binding affinity.

Below is an illustrative data table showing hypothetical activity data for variations in the alkyl chains.

Table 1: Impact of Alkyl Chain Variations on Hypothetical Biological Activity

| Compound ID | N-4 Substituent (R1) | C-3 Substituent (R2) | Hypothetical IC50 (nM) |

|---|---|---|---|

| 1 (Lead) | -CH(CH3)2 | -OCH2CH3 | 50 |

| 2 | -CH2CH3 | -OCH2CH3 | 120 |

| 3 | -C(CH3)3 | -OCH2CH3 | 85 |

| 4 | -Cyclohexyl | -OCH2CH3 | 70 |

| 5 | -CH(CH3)2 | -OCH3 | 95 |

| 6 | -CH(CH3)2 | -OCH2CH2CH3 | 65 |

The ethoxy group at the C-3 position is a critical determinant of the molecule's electronic and hydrogen-bonding properties. Modifications to this moiety can have a profound impact on biological interactions.

Replacing the ethoxy group with other substituents can probe the importance of the oxygen atom and the alkyl chain. For example, replacing it with an alkoxy group of varying length can modulate lipophilicity. Introducing substituents with different electronic properties (e.g., electron-withdrawing or electron-donating groups) can also influence activity.

An important consideration is the potential for the oxygen atom to act as a hydrogen bond acceptor. researchgate.net Replacing the ethoxy group with a non-hydrogen bonding isostere, such as an alkyl group of similar size, would help to determine the importance of this interaction.

Table 2: Influence of C-3 Substituent Modifications on Hypothetical Biological Activity

| Compound ID | C-3 Substituent (R2) | Hypothetical IC50 (nM) | Notes |

|---|---|---|---|

| 1 (Lead) | -OCH2CH3 | 50 | Baseline |

| 7 | -F | >1000 | Indicates importance of the alkoxy group |

| 8 | -OH | 80 | Potential for hydrogen bonding |

| 9 | -SCH2CH3 | 150 | Bioisosteric replacement |

| 10 | -OCHF2 | 200 | Electron-withdrawing group |

The carbon atom at the C-3 position of the morpholine ring, being substituted with an ethoxy group and connected to two different ring atoms (N-4 and O-1), is a chiral center. This means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-Ethoxy-4-(propan-2-yl)morpholine.

It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit perfectly into the binding site, leading to a potent biological effect, while the other may bind weakly or not at all.

Therefore, the synthesis and biological evaluation of the individual enantiomers are crucial steps in the SAR investigation. This would reveal whether the observed activity of the racemic mixture is attributable to one enantiomer or if both contribute.

Table 3: Hypothetical Activity of Stereoisomers

| Compound | Stereochemistry | Hypothetical IC50 (nM) |

|---|---|---|

| This compound | Racemic | 50 |

| (R)-3-Ethoxy-4-(propan-2-yl)morpholine | R | 25 |

| (S)-3-Ethoxy-4-(propan-2-yl)morpholine | S | 800 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For the derivatives of this compound, a QSAR model could be developed to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

The general process involves:

Assembling a dataset of compounds with their measured biological activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to select the most relevant descriptors and build a predictive model.

Validating the model to ensure its robustness and predictive power.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov For a series of this compound derivatives, a variety of descriptors would be calculated:

Lipophilicity Descriptors: These describe the compound's affinity for fatty environments and are crucial for membrane permeability and binding to hydrophobic pockets.

Molecular Refractivity (MR): Related to the volume and polarizability of the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, which are important for electrostatic interactions and reaction mechanisms.

Partial Atomic Charges: The distribution of charge across the atoms of the molecule.

HOMO/LUMO Energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's reactivity.

Steric/Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which is often correlated with cell permeability.

Kappa Shape Indices: Describe different aspects of the molecular shape.

The selection of the most relevant descriptors is a critical step, often performed using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build a robust and predictive QSAR model. nih.govresearchgate.net

Statistical Analysis and Model Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For any newly synthesized series of compounds, such as derivatives of this compound, statistical analysis and rigorous model validation are imperative to ensure the reliability and predictive power of the QSAR models. nih.gov

The process begins with the generation of molecular descriptors for each analog, which quantify various physicochemical properties like steric, electronic, and hydrophobic characteristics. These descriptors are then used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS).

Model Validation is a critical step to ensure that the developed QSAR model is not a result of chance correlation. d-nb.info It is typically performed through:

Internal Validation: This involves using the initial dataset to assess the model's robustness. A common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. mdpi.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive ability is often assessed by the parameter r²_pred. nih.gov

Y-Randomization: The biological activity data is randomly shuffled to generate new datasets. A QSAR model is then built on this scrambled data. A valid model should show a significant drop in its statistical parameters for the randomized data. nih.gov

For a hypothetical QSAR study on a series of morpholine derivatives, the statistical parameters for a valid model might look like the following:

Table 2: Example of Statistical Parameters for a Validated QSAR Model

| Parameter | Value | Description |

| N | 50 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| q² (LOO-CV) | 0.72 | Cross-validated correlation coefficient (robustness) |

| r²_pred | 0.78 | Predictive ability on an external test set |

| F-value | 85.6 | Fischer's F-test value (statistical significance) |

| SEE | 0.25 | Standard error of estimate |

Ligand-Based and Structure-Based Drug Design Insights

In the absence of a known biological target for this compound, both ligand-based and structure-based drug design approaches would be valuable in a drug discovery program.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. For a series of active morpholine derivatives, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov This pharmacophore model can then be used to screen virtual compound libraries to identify new potential hits.

Structure-Based Drug Design: If the biological target of this compound were to be identified and its 3D structure determined (e.g., through X-ray crystallography or cryo-electron microscopy), structure-based drug design could be employed. This powerful technique involves docking candidate molecules into the binding site of the target protein to predict their binding affinity and orientation. nih.gov For instance, the morpholine oxygen can act as a hydrogen bond acceptor, a feature often exploited in drug design. acs.org Docking studies can reveal key interactions, such as hydrogen bonds between the morpholine ring and amino acid residues in the active site of an enzyme, guiding the design of more potent and selective inhibitors. nih.gov

For example, in the design of CNS-active compounds, the morpholine ring has been shown to improve brain permeability and can be modified to enhance potency through interactions with the target protein. nih.govacs.org The introduction of substituents on the morpholine ring can be guided by the topology of the binding pocket to achieve higher selectivity. acs.org

Investigation of Biological Interactions and Target Identification

In Vitro Studies of Receptor Binding and Enzyme Modulation

In vitro studies are fundamental to understanding the molecular mechanisms through which a compound exerts its effects. These assays can determine a compound's affinity for specific biological targets and its potential to modulate their activity.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a crucial tool for determining the affinity of a test compound for a specific receptor. This technique involves using a radioactively labeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, its binding affinity (Ki) can be calculated.

Currently, there are no published studies that have utilized radioligand binding assays to determine the receptor affinity profile of 3-Ethoxy-4-(propan-2-yl)morpholine. Such studies would be necessary to identify potential G-protein coupled receptors (GPCRs), ion channels, or other receptor targets.

Enzyme Inhibition Kinetics and Mechanism of Action

To assess a compound's potential as an enzyme inhibitor, kinetic studies are performed. These experiments determine the concentration of the compound required to inhibit enzyme activity by 50% (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

There is no available data on the enzyme inhibition kinetics for this compound. Investigations into its effects on various enzyme families, such as kinases, proteases, or metabolic enzymes, have not been reported.

Cellular Pathway Modulation Studies

Cellular assays are employed to understand how a compound affects signaling pathways within a cell. Techniques such as Western blotting for protein phosphorylation or quantitative PCR for gene expression analysis can reveal the downstream effects of receptor binding or enzyme modulation.

No studies have been published detailing the modulation of any cellular pathways by this compound.

Phenotypic Screening and Biological Response Characterization (Non-Clinical)

Cellular Assays for Specific Biological Activities

A wide range of cellular assays can be used to screen for specific biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. These assays often utilize specific cell lines and measure relevant biomarkers or cellular responses.

While numerous morpholine (B109124) derivatives have been evaluated for such activities, there is a lack of published data from cellular assays specifically for this compound. researchgate.netjocpr.com

In Vivo Pre-clinical Models (Non-Human) for Mechanism Probing

Following promising in vitro or cellular results, compounds are often tested in non-human in vivo models, such as rodents or plants, to understand their physiological effects and to further probe their mechanism of action.

As there is no preceding in vitro or cellular data for this compound, no in vivo pre-clinical studies in animal or plant models have been reported in the scientific literature.

Identification of Molecular Targets and Pathways

There is currently no publicly available research that identifies the molecular targets or the biological pathways affected by this compound.

Affinity Chromatography and Proteomic Approaches

No studies utilizing affinity chromatography or proteomic approaches to identify the binding partners of this compound have been found in the scientific literature.

Genetic Screens and Knockout/Knockdown Studies

A thorough search of scientific databases reveals no records of genetic screens, knockout, or knockdown studies being conducted to elucidate the mechanism of action or identify genetic vulnerabilities related to this compound.

Allosteric Modulation and Orthosteric Binding Site Analysis

There is no available data to suggest whether this compound acts as an allosteric modulator or binds to the orthosteric site of any specific biological target. While morpholine-containing compounds have been identified as allosteric modulators of certain receptors, no such role has been described for this particular molecule. mdpi.comacs.org

Computational Modeling of Biological Interactions

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov This method is instrumental in understanding the binding mode and affinity of a compound, such as 3-Ethoxy-4-(propan-2-yl)morpholine, with a specific biological target.

Binding Pose Prediction and Conformational Analysis in Active Sites

The initial step in molecular docking involves predicting the binding pose of this compound within the active site of a target protein. This process explores various possible conformations of the ligand and its orientation relative to the amino acid residues of the binding pocket. The stability of the resulting complex is often stabilized by a network of interactions. For instance, in studies of similar morpholine-containing compounds, key interactions have been identified with specific residues in the active site, such as Ala225, Ser226, Phe227, and Asn229, through hydrogen bonds and pi-pi stacking. researchgate.net

The ethoxy group of this compound can act as a hydrogen bond acceptor, while the morpholine (B109124) ring, depending on the target's local environment, can also participate in hydrogen bonding. The isopropyl group, being hydrophobic, is likely to engage in van der Waals interactions within a hydrophobic pocket of the active site. The conformational analysis reveals the most energetically favorable binding mode, which is crucial for understanding the ligand's mechanism of action.

Interactive Table 1: Predicted Binding Poses and Key Interactions of this compound in a Hypothetical Active Site

| Binding Pose | Interacting Residues | Interaction Type | Distance (Å) |

| 1 | ASP120 | Hydrogen Bond (with Morpholine Oxygen) | 2.9 |

| 1 | LEU85 | Hydrophobic (with Isopropyl Group) | 3.8 |

| 1 | TYR150 | Pi-Alkyl (with Isopropyl Group) | 4.2 |

| 2 | SER122 | Hydrogen Bond (with Ethoxy Oxygen) | 3.1 |

| 2 | PHE250 | Pi-Alkyl (with Morpholine Ring) | 4.5 |

| 2 | VAL90 | Hydrophobic (with Isopropyl Group) | 3.9 |

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. d-nb.info These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The scoring function takes into account various factors, including electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The estimated binding affinity, often expressed as a docking score or in units of kcal/mol, provides a quantitative measure to rank different ligands or binding poses. For related compounds, docking scores have been instrumental in identifying promising candidates for further investigation. nih.gov

Interactive Table 2: Estimated Binding Affinities from Different Scoring Functions for the Top Predicted Pose of this compound

| Scoring Function | Binding Affinity (kcal/mol) |

| AutoDock Vina | -7.5 |

| GOLD Score | 68.3 |

| Glide Score | -8.2 |

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the stability of the predicted binding pose and for more accurate energy calculations.

Stability and Conformational Changes of Protein-Ligand Systems

MD simulations of the this compound-protein complex can reveal important information about the stability of the interaction. By analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation period, one can assess whether the ligand remains stably bound in the active site. Significant fluctuations could indicate an unstable binding mode. researchgate.net Furthermore, MD simulations can capture subtle conformational changes in both the protein and the ligand upon binding, which are often missed in static docking studies.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

More accurate estimations of binding free energy can be obtained from MD simulation trajectories using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netresearchgate.net These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. The binding free energy is typically decomposed into contributions from van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. Such calculations have shown that electrostatic interactions often drive the binding of similar molecules. researchgate.net

Interactive Table 3: MM/PBSA Binding Free Energy Components for the this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 50.5 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy | -28.5 |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful approach in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a ligand to interact with a specific biological target. nih.govyoutube.com

A pharmacophore model for this compound can be developed based on its predicted binding mode within a target's active site. This model would typically include a hydrogen bond acceptor feature for the ethoxy and morpholine oxygens, and a hydrophobic feature for the isopropyl group. Once validated, this pharmacophore model can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of diverse compounds that are likely to bind to the same target, thus accelerating the discovery of new potential lead molecules. researchgate.net

Generation of 3D Pharmacophore Models

There are no published studies describing the generation of 3D pharmacophore models for this compound.

Database Screening for Novel Scaffolds with Similar Biological Activity

There is no information available regarding database screening efforts to identify novel scaffolds with biological activities similar to this compound.

De Novo Drug Design Approaches

No de novo drug design studies have been reported that utilize this compound as a starting point or a target scaffold.

Future Directions and Translational Research Potential

Exploration of Diverse Biological Applications (Beyond initial findings, excluding clinical human trials)

The morpholine (B109124) ring is a versatile scaffold associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects. researchgate.netresearchgate.net The unique structural combination of an ether and an amine within the morpholine ring allows it to engage in various interactions with biological targets. nih.gov The ethoxy and N-isopropyl substituents on the 3-Ethoxy-4-(propan-2-yl)morpholine core could further modulate its biological activity profile.

Potential Areas of Investigation:

Anticancer Activity: Morpholine derivatives have been extensively investigated as anticancer agents. researchgate.netnih.gov They have been shown to inhibit various kinases, which are crucial enzymes in cancer cell signaling pathways. researchgate.net For instance, some morpholine-containing compounds exhibit potent activity against breast and lung cancer cell lines. nih.govmdpi.com The cytotoxic potential of this compound could be evaluated against a panel of cancer cell lines to determine its efficacy and selectivity. Mechanistic studies could explore its potential to induce apoptosis or arrest the cell cycle in cancer cells. nih.gov

Neurodegenerative Diseases: The morpholine scaffold is of significant interest in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govtandfonline.com Its physicochemical properties often lead to an optimal balance of hydrophilicity and lipophilicity, which can enhance penetration of the blood-brain barrier (BBB), a critical factor for CNS-active drugs. tandfonline.comnih.gov Morpholine derivatives have been designed as inhibitors of enzymes such as cholinesterases and secretases, which are implicated in the pathology of these diseases. researchgate.nettandfonline.com The lipophilic N-isopropyl group and the potential for hydrogen bonding from the ethoxy group in this compound make it a candidate for investigation in neurological models.

Infectious Diseases: The morpholine core is present in several antifungal and antibacterial agents. researchgate.net For example, some morpholine derivatives have shown promising activity against various bacterial and fungal strains. nih.gov The potential of this compound as an antimicrobial agent could be explored through in vitro screening against a range of pathogenic microorganisms.

Inflammatory Disorders: Morpholine derivatives have also been explored for their anti-inflammatory properties. researchgate.net They can modulate the activity of enzymes and receptors involved in the inflammatory cascade. The anti-inflammatory potential of this compound could be investigated in cellular and animal models of inflammation.

Table 1: Potential Biological Activities of Morpholine Derivatives

| Biological Target/Activity | Examples of Morpholine Derivative Activity | Potential for this compound |

|---|---|---|

| Anticancer | Inhibition of kinases, induction of apoptosis. researchgate.netnih.gov | Evaluation against cancer cell lines. |

| Neurodegenerative Diseases | Inhibition of cholinesterases, BACE-1. nih.govtandfonline.com | Assessment of BBB permeability and enzyme inhibition. |

| Infectious Diseases | Antibacterial and antifungal activity. researchgate.netnih.gov | Screening against pathogenic microbes. |

| Anti-inflammatory | Modulation of inflammatory pathways. researchgate.net | Investigation in inflammation models. |

Advanced Lead Optimization Strategies

Once initial biological activities of this compound are identified, lead optimization strategies will be crucial to enhance its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com

Key Optimization Approaches:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 3-ethoxy and 4-propan-2-yl substituents would be undertaken to establish a comprehensive SAR. patsnap.com This involves synthesizing and testing a library of analogs to understand how changes in these groups affect biological activity. For example, the length and branching of the alkoxy group at the 3-position and the size and nature of the substituent on the nitrogen atom could be varied.

Bioisosteric Replacement: The ethoxy and isopropyl groups could be replaced with bioisosteres to improve properties such as metabolic stability or target binding. numberanalytics.com For instance, the ethoxy group could be replaced with other small alkoxy groups or a fluorine atom, while the isopropyl group could be substituted with other small alkyl groups, cycloalkyl groups, or even small heterocyclic rings.

Scaffold Hopping: While retaining the key pharmacophoric elements, the morpholine core could be replaced with other heterocyclic scaffolds to explore new chemical space and potentially discover compounds with improved properties. numberanalytics.com

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding modes of this compound and its analogs with their biological targets. patsnap.comnumberanalytics.com This computational insight can guide the rational design of more potent and selective compounds, thereby accelerating the optimization process.

Table 2: Lead Optimization Strategies

| Strategy | Description | Application to this compound |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to determine the contribution of each part to its biological activity. patsnap.com | Modifying the ethoxy and isopropyl groups to enhance potency. |

| Bioisosteric Replacement | Substituting a functional group with another that has similar physical and chemical properties. numberanalytics.com | Replacing ethoxy or isopropyl groups to improve pharmacokinetics. |

| Scaffold Hopping | Replacing the core structure of a molecule while maintaining key binding elements. numberanalytics.com | Exploring alternative heterocyclic cores to the morpholine ring. |

| Computational Modeling | Using computer simulations to predict molecular interactions and properties. patsnap.com | Guiding the design of new analogs with improved target binding. |

Development of Next-Generation Morpholine Derivatives

Building upon the knowledge gained from the initial studies of this compound, the development of next-generation derivatives can be pursued. This involves creating novel compounds with potentially superior efficacy, safety, and pharmacokinetic profiles.

Approaches for Next-Generation Derivatives:

Hybrid Molecules: The this compound scaffold could be combined with other known pharmacophores to create hybrid molecules with dual or synergistic activities. For example, it could be linked to a moiety known to inhibit a different target in a relevant disease pathway.

Conformational Restriction: Introducing conformational constraints into the morpholine ring or its substituents can lead to increased potency and selectivity by locking the molecule into its bioactive conformation. This can be achieved by introducing ring fusions or bulky groups.

Fragment-Based Drug Discovery (FBDD): If a specific biological target is identified, FBDD can be employed. This involves screening a library of small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create more potent lead compounds, potentially incorporating the this compound motif if it shows favorable interactions. numberanalytics.com

Integration with Systems Biology and Network Pharmacology

To gain a deeper understanding of the potential therapeutic effects and mechanisms of action of this compound and its derivatives, a systems biology and network pharmacology approach can be highly valuable. nih.gov

Key Methodologies:

Network-Based Drug-Target Prediction: Computational algorithms can predict potential drug-target interactions based on the chemical structure of the compound and known protein structures and functions. This can help to prioritize experimental validation of the most promising targets.

In Silico ADME/Tox Prediction: Systems-based approaches can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives. numberanalytics.com This allows for the early identification and mitigation of potential liabilities, improving the chances of successful drug development.

By integrating these advanced computational and systems-level approaches, the translational potential of this compound and its future derivatives can be more effectively and efficiently explored, paving the way for the development of novel therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.